3-(2-Chlorophenyl)cyclobutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)cyclobutanol is a chemical compound with the CAS Number: 1182960-42-4 . It has a molecular weight of 182.65 .
Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . The InChI code is 1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Chemical Properties and Molecular Structure
- Cyclobutaarenes, similar to 3-(2-Chlorophenyl)cyclobutanol, exhibit unusual geometric features due to their highly strained compounds. Introducing diphenyl substituents on the peripheral C atoms of the cyclobutene ring adds stereoelectronic effects, causing further distortion of the ring structure. This includes interatomic distances for peripheral C-C bonds among the longest reported for similar compounds (Toda et al., 1996).
Synthetic Applications
- Cyclobutanones, which are structurally related to this compound, can react with arylboronic acids in the presence of a catalytic amount of Rh(I) complex. This results in butyrophenone derivatives through an addition of an arylrhodium(I) species to the carbonyl group, followed by ring-opening (Matsuda et al., 2004).
- A synthetic approach towards 3-(chloromethyl)cyclobutanone, related to this compound, has been used in the synthesis of 2,4-methanoproline analogues. This involves a reversible addition of hydrogen cyanide onto imines, a key step in producing 2-alkyl-2-azabicyclo[2.1.1]hexane-1-carbonitriles (Rammeloo et al., 2002).
Crystallographic Analysis
- The crystal structure of compounds similar to this compound, such as 1,3-trans-bis(4-chlorophenyl)-2,4-trans-di(4-pyridyl) cyclobutane, shows a puckered conformation of the cyclobutane ring. This provides insight into the structural behavior during the dimerization process (Busetti et al., 1980).
Environmental and Biological Implications
- Chlorophenols, including derivatives similar to this compound, are persistent environmental pollutants used in the manufacture of various products. They are highly toxic and have been studied for their carcinogenic, mutagenic, and cytotoxic properties. Bacterial degradation has been explored as a method for removing chlorophenols from the environment (Arora & Bae, 2014).
Pharmacological Considerations
- While information specifically on this compound's pharmacological applications is limited, related compounds like chlorobutanol have been studied. Chlorobutanol, a derivative, is used as a chemical preservative in pharmaceuticals and has been investigated for its inhibition of brain-type voltage-gated sodium channels (Kracke & Landrum, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-chlorophenyl)cyclobutan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYXOTUEOXFQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.